molecular formula C13H17FN2O2 B248034 N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide

Cat. No. B248034
M. Wt: 252.28 g/mol
InChI Key: CMRWPHPTHPRTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide, also known as FPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPM is a synthetic compound that belongs to the class of amides and has a molecular formula of C13H17FNO2.

Mechanism of Action

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Additionally, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have some affinity for the cannabinoid CB1 receptor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide leads to increased levels of endocannabinoids, which can result in pain relief, decreased inflammation, and reduced anxiety and depression. N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has also been shown to have some affinity for the CB1 receptor, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide for lab experiments is its selectivity for the FAAH enzyme. This allows researchers to study the effects of FAAH inhibition on endocannabinoid levels and potential therapeutic benefits without the confounding effects of other enzymes or receptors. However, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has some limitations, including its relatively low potency and selectivity for FAAH compared to other FAAH inhibitors.

Future Directions

There are several potential future directions for research on N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide. Additionally, further research is needed to fully understand the therapeutic potential of FAAH inhibition by N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide in various disease states, including pain, anxiety, and depression. Finally, more research is needed to understand the potential side effects and safety profile of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide, particularly with long-term use.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 3-fluorophenyl isocyanate with morpholine in the presence of a catalyst. The resulting intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product, N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide. The synthesis of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide is a multi-step process that requires careful attention to detail and purity of reagents to ensure the production of a high-quality product.

Scientific Research Applications

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide is its use as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH by N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to increase levels of endocannabinoids, leading to potential therapeutic benefits in pain relief, anxiety, and depression.

properties

Product Name

N-(3-fluorophenyl)-3-(morpholin-4-yl)propanamide

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H17FN2O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17)

InChI Key

CMRWPHPTHPRTJM-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.